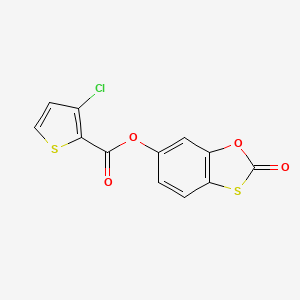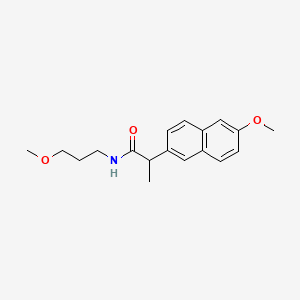
N-(3-chloro-4-fluorophenyl)-3-cyclohexene-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-4-fluorophenyl)-3-cyclohexene-1-carboxamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a cyclohexene ring bonded to a carboxamide group, with a 3-chloro-4-fluorophenyl substituent. The presence of both chlorine and fluorine atoms in the phenyl ring contributes to its distinct chemical behavior and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-3-cyclohexene-1-carboxamide typically involves the reaction of 3-chloro-4-fluoroaniline with cyclohexene-1-carboxylic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality. Additionally, purification steps like recrystallization or chromatography are employed to obtain the desired compound in high purity.
化学反应分析
Types of Reactions
N-(3-chloro-4-fluorophenyl)-3-cyclohexene-1-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms in the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to yield amines.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to produce the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Major Products Formed
Substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Hydrolysis: Formation of carboxylic acids and amines.
科学研究应用
N-(3-chloro-4-fluorophenyl)-3-cyclohexene-1-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of N-(3-chloro-4-fluorophenyl)-3-cyclohexene-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of biochemical pathways, resulting in the desired therapeutic or biochemical effect.
相似化合物的比较
Similar Compounds
- N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine
Uniqueness
N-(3-chloro-4-fluorophenyl)-3-cyclohexene-1-carboxamide is unique due to its specific combination of a cyclohexene ring and a 3-chloro-4-fluorophenyl group. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for targeted applications in research and industry.
属性
分子式 |
C13H13ClFNO |
|---|---|
分子量 |
253.70 g/mol |
IUPAC 名称 |
N-(3-chloro-4-fluorophenyl)cyclohex-3-ene-1-carboxamide |
InChI |
InChI=1S/C13H13ClFNO/c14-11-8-10(6-7-12(11)15)16-13(17)9-4-2-1-3-5-9/h1-2,6-9H,3-5H2,(H,16,17) |
InChI 键 |
SOKBAXNPAWOZFI-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CC=C1)C(=O)NC2=CC(=C(C=C2)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 4-[2-(4-methyl-1-piperazinyl)-6-(4-pyridinyl)-4-pyrimidinyl]phenyl ether](/img/structure/B13376272.png)

![1-[4-(difluoromethoxy)phenyl]-N-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13376283.png)
![1-[(5-bromo-2,4-dimethylphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B13376302.png)
![3-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-3-[2-oxo-2-(4-propylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B13376305.png)
![N-(3-methylphenyl)-N-[3-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amine](/img/structure/B13376318.png)

![N-[4-(acetylamino)phenyl]-2-(4-oxo-3(4H)-quinazolinyl)propanamide](/img/structure/B13376326.png)
![N-[4-(5-methoxy-1,3-benzoxazol-2-yl)benzyl]nicotinamide](/img/structure/B13376330.png)
![2-bromo-N-{4-[(2-{4-nitrobenzylidene}hydrazino)carbonyl]phenyl}benzamide](/img/structure/B13376338.png)
![13-methyl-4-(3-propan-2-yloxyphenyl)-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B13376343.png)
![N-{3-[2-(2,4-dichlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]phenyl}acetamide](/img/structure/B13376348.png)
![3-(3,4-Dimethoxybenzyl)-6-(3,5-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13376353.png)

